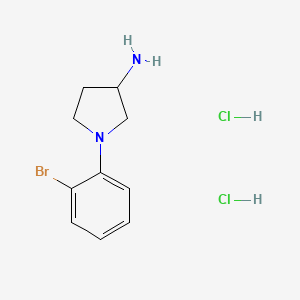

1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)pyrrolidin-3-amine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of more saturated amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrolidinamine structure can interact with biological pathways. These interactions can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Chlorophenyl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of bromine.

1-(2-Fluorophenyl)pyrrolidin-3-amine: Contains a fluorine atom in place of bromine.

1-(2-Iodophenyl)pyrrolidin-3-amine: Features an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated counterparts.

Biological Activity

1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄BrN₂·2HCl, with a molecular weight of approximately 328.075 g/mol. It features a pyrrolidine ring substituted with a bromobenzyl group, which enhances its reactivity and biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Five-membered heterocyclic structure containing nitrogen |

| Bromobenzyl Group | Enhances chemical reactivity and potential biological interactions |

| Dihydrochloride Form | Increases solubility and facilitates interaction with biological targets |

Research indicates that this compound may act as a modulator of chemokine receptors, which play crucial roles in inflammatory responses and immune regulation. Specifically, it may function as an antagonist to certain chemokine receptors, offering therapeutic potential for conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Bromophenyl)pyrrolidin-3-amine have shown effectiveness against A549 human lung adenocarcinoma cells . The mechanism involves inducing cytotoxic effects while maintaining lower toxicity levels on non-cancerous cells.

Antimicrobial Activity

Recent investigations into related pyrrolidine derivatives suggest promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The presence of specific substituents on the pyrrolidine ring appears to enhance this activity .

Case Studies and Research Findings

-

Anticancer Efficacy : In vitro studies assessed the viability of A549 cells treated with various concentrations of this compound. The compound exhibited a dose-dependent reduction in cell viability, indicating strong anticancer potential.

Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 - Inflammatory Response Modulation : A study highlighted the compound's ability to inhibit specific chemokine receptors involved in inflammatory pathways. This suggests potential applications in treating autoimmune conditions where inflammation plays a key role.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing significant inhibition of growth in resistant strains at concentrations as low as 50 µM.

Properties

Molecular Formula |

C10H15BrCl2N2 |

|---|---|

Molecular Weight |

314.05 g/mol |

IUPAC Name |

1-(2-bromophenyl)pyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13;;/h1-4,8H,5-7,12H2;2*1H |

InChI Key |

SBQRKXRGOROQPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2Br.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.